1-Chloro-2-(3-chloropropoxy)benzene

Description

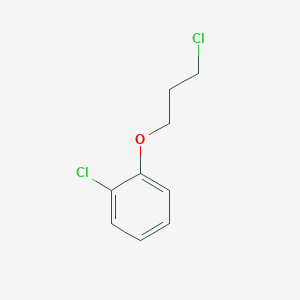

1-Chloro-2-(3-chloropropoxy)benzene is a halogenated aromatic ether characterized by a benzene ring substituted with a chlorine atom at position 1 and a 3-chloropropoxy group at position 2. It serves as a key intermediate in organic synthesis, particularly for constructing fluorescent diketopyrrolopyrrole derivatives due to its reactive chloroalkoxy substituents . The compound is synthesized via nucleophilic substitution, where p-dihydroxybenzene reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate, yielding a product with a melting point of 339 K and distinct spectroscopic signatures (e.g., $ ^1H $ NMR: δ 6.84 ppm for aromatic protons) .

Properties

Molecular Formula |

C9H10Cl2O |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

1-chloro-2-(3-chloropropoxy)benzene |

InChI |

InChI=1S/C9H10Cl2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |

InChI Key |

ATTWNFOARSITPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aromatic Ethers

(a) 1-Chloro-2-(2-fluoropropyl)benzene (F4)

- Structural Difference : Replaces the 3-chloropropoxy group with a 2-fluoropropyl chain.

- Spectroscopy : Exhibits distinct $ ^{13}C $ and $ ^{19}F $ NMR signals due to fluorine’s electronegativity and spin properties. For example, $ ^{19}F $ NMR shows shifts influenced by proximity to the aromatic ring .

- Reactivity : Fluorine’s strong electron-withdrawing nature may reduce nucleophilic substitution rates compared to the chloroalkoxy group in the target compound.

(b) 1-Chloro-2-(difluoromethoxy)benzene

- Functional Group : Difluoromethoxy (–O–CF$2$H) vs. 3-chloropropoxy (–O–(CH$2$)$_3$Cl).

- Physical Properties : Higher density (1.306 g/cm$^3$) and lower boiling point (178.7°C) compared to the target compound, attributed to reduced molecular weight and increased polarity .

- Electronic Effects : The difluoromethoxy group is more electron-withdrawing, altering the benzene ring’s electrophilic substitution patterns.

(c) 1-(3-Chloropropoxy)-2-nitrobenzene

- Substituent : Nitro group at position 2 vs. chlorine in the target compound.

- Applications: Nitro groups enhance oxidative stability but reduce solubility in non-polar solvents. The compound’s safety data sheet (SDS) highlights hazards like skin irritation .

Chlorinated Aromatic Compounds with Bulky Substituents

(a) 1-Chloro-2-(chlorodiphenylmethyl)benzene

- Structure : Features a diphenylmethyl group instead of propoxy.

- Steric Effects : Bulkier substituents hinder crystallization and reduce reaction rates in cross-coupling reactions. This compound is classified under customs tariff codes, indicating industrial relevance .

(b) DDT Derivatives (e.g., 1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene)

- Complexity : Contains trichloroethyl and para-chlorophenyl groups.

- Applications: Historically used as pesticides (DDT), contrasting with the target compound’s role in synthetic chemistry. Environmental persistence and toxicity are notable drawbacks .

Aromatic Ethers with Reactive Side Chains

(a) 1-Chloro-2-(phenylethynyl)benzene

- Reactivity: The ethynyl group enables palladium-catalyzed domino reactions, but the C2–Cl bond is less reactive than in 1-chloro-2-(3-chloropropoxy)benzene, as demonstrated by failed Buchwald-Hartwig reactions under similar conditions .

- Applications : Used in synthesizing heterocycles like phenanthridines.

(b) 1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene

Aliphatic Chlorinated Analogs

(a) Methallyl Chloride (3-Chloro-2-methyl-1-propene)

- Structure : Aliphatic chloroalkene vs. aromatic chloroether.

- Reactivity : Undergoes anti-Markovnikov additions (e.g., hydrofluorination) due to allylic stabilization, unlike the target compound’s aromatic substitution chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.